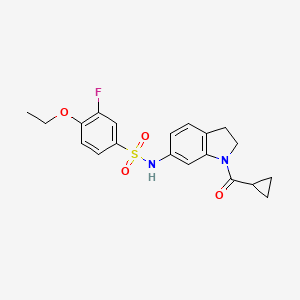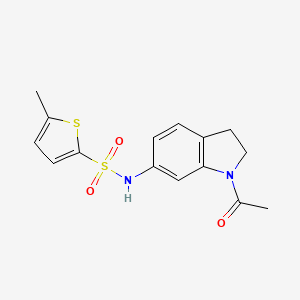![molecular formula C12H9BrClNOS B6536702 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-87-9](/img/structure/B6536702.png)
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has a wide range of applications in scientific research due to its unique chemical structure and properties. It can be used to form complexes with metal ions, which can be used to study the properties of metals. It can also be used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. Additionally, this compound can be used in the synthesis of catalysts, which can be used to facilitate chemical reactions.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is based on its ability to form complexes with metal ions. When this compound reacts with a metal ion, it forms a coordination complex. This coordination complex alters the properties of the metal ion, which can be used to study the properties of the metal ion. Additionally, the coordination complex can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects on humans or other organisms. It is not toxic and is not known to be carcinogenic or mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide in laboratory experiments include its high solubility, its ability to form stable complexes with metal ions, and its low toxicity. The main limitation of using this compound in laboratory experiments is its limited availability.
Orientations Futures
The future directions of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide research include further studies of its ability to form complexes with metal ions, its use in the synthesis of catalysts, and its potential applications in the pharmaceutical industry. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and carcinogenicity. Finally, further research could be done to explore the potential for this compound to be used as a drug delivery system.
Méthodes De Synthèse
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized from 3-bromo-2-chlorobenzamide and thiophen-3-ylmethyl bromide via a nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is complete when the bromine and chlorine atoms are replaced by the thiophen-3-ylmethyl group.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![2-chloro-4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536707.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6536719.png)
